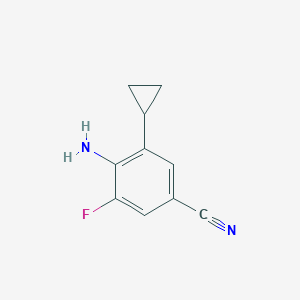
4-Amino-3-cyclopropyl-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-cyclopropyl-5-fluorobenzonitrile is an organic compound with the molecular formula C10H9FN2 It is a derivative of benzonitrile, characterized by the presence of amino, cyclopropyl, and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropyl-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method involves the introduction of the amino group, cyclopropyl group, and fluorine atom onto the benzonitrile core. The process may include:
Nitration: Introduction of a nitro group onto the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-cyclopropyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
4-Amino-3-cyclopropyl-5-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-cyclopropyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-fluorobenzonitrile: Similar structure but lacks the cyclopropyl group.
3-Cyclopropyl-4-fluorobenzonitrile: Similar structure but lacks the amino group.
4-Amino-3-cyclopropylbenzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
4-Amino-3-cyclopropyl-5-fluorobenzonitrile is unique due to the combination of amino, cyclopropyl, and fluorine substituents on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9FN2 |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
4-amino-3-cyclopropyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-4-6(5-12)3-8(10(9)13)7-1-2-7/h3-4,7H,1-2,13H2 |
Clave InChI |
GJKLINREPCSRHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=CC(=C2)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















